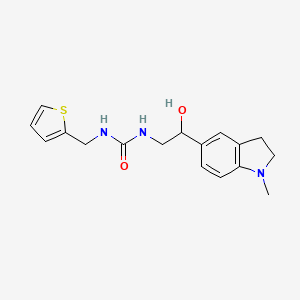

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

This compound is a urea derivative featuring a 1-methylindolin-5-yl moiety linked via a hydroxyethyl spacer and a thiophen-2-ylmethyl substituent. Its structure combines a saturated indoline ring (a non-aromatic bicyclic system) with a thiophene group, which may influence its physicochemical and pharmacological properties. Urea derivatives are often explored for their biological activities, including enzyme inhibition and receptor modulation, due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name |

1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-20-7-6-12-9-13(4-5-15(12)20)16(21)11-19-17(22)18-10-14-3-2-8-23-14/h2-5,8-9,16,21H,6-7,10-11H2,1H3,(H2,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKRVVWRKRTKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a complex structure that includes an indoline moiety, a thiophene ring, and a urea functional group. The presence of the hydroxy group enhances its solubility and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing indoline and thiophene structures exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown efficacy against resistant bacterial strains such as Klebsiella pneumoniae, which is known for its clinical relevance due to antibiotic resistance .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Indoline and thiophene moieties | Antimicrobial, potential anticancer |

| 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene | Bromine substitution enhances reactivity | Antibacterial against resistant strains |

| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methoxybenzamide | Aromatic and heterocyclic components | Potential anticancer activity |

The mechanism by which this compound exerts its biological effects may involve interaction with specific proteins or enzymes associated with bacterial resistance mechanisms. In silico studies utilizing molecular docking have suggested promising binding affinities with target proteins involved in antibiotic resistance .

Case Studies

A notable study explored the synthesis and biological evaluation of various indoline derivatives, including those related to this compound. The results demonstrated that certain modifications to the indoline structure could enhance antimicrobial potency while reducing cytotoxicity in human cell lines .

Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that compounds with similar structural characteristics exhibited significant antiproliferative activity, suggesting potential applications in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : The process begins with the preparation of 1-methylindole.

- Alkylation : The indole is alkylated using appropriate reagents to introduce the ethyl group.

- Hydroxylation : Hydroxylation occurs to introduce the hydroxy group at the desired position.

- Urea Formation : Finally, the hydroxylated intermediate reacts with an isocyanate to form the urea derivative.

Each step requires careful control over reaction conditions such as temperature and solvent choice to optimize yield and purity .

Scientific Research Applications

The biological activity of 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can be categorized into several key areas:

Anticancer Activity

Initial studies suggest that this compound exhibits promising anticancer properties:

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Induction of apoptosis in cancer cells |

In vitro studies have shown that the compound can inhibit tumor cell proliferation and induce apoptosis through modulation of signaling pathways involved in cell survival and growth.

Antimicrobial Properties

The compound may also possess antimicrobial properties:

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of microbial growth |

Preliminary investigations indicate effectiveness against various microbial strains, suggesting its potential as a therapeutic agent for treating infections.

Anticancer Mechanism

A controlled laboratory study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated significant induction of apoptosis and cell cycle arrest, highlighting its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of urea derivatives, including this compound. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, emphasizing its therapeutic potential in infectious diseases.

Comparison with Similar Compounds

Key Structural Differences:

The compound is compared to analogs from the urea/thiourea family, particularly those described in , such as 1-(2-(Adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives. Below is a comparative analysis:

Pharmacological Implications:

- Target Compound : The hydroxyethyl group may improve water solubility compared to purely lipophilic analogs. The thiophene moiety could enhance interactions with sulfur-binding enzymes or receptors.

- Adamantane-Indole Derivatives : Adamantane’s rigidity and lipophilicity might improve blood-brain barrier penetration, making these compounds candidates for central nervous system targets .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea?

Answer:

The synthesis typically involves a multi-step process:

Intermediate preparation : Synthesize the 1-methylindolin-5-yl ethanol derivative via reductive amination or alkylation of 5-aminoindoline precursors. Adjust reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DCM) to optimize yield .

Urea coupling : React the hydroxyethyl intermediate with thiophen-2-ylmethyl isocyanate under anhydrous conditions. Catalyze with triethylamine or DBU to enhance nucleophilic attack efficiency .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and confirm via NMR .

Advanced: How can conflicting data on the compound’s biological activity be resolved?

Answer:

Contradictions in activity data (e.g., enzyme inhibition vs. receptor antagonism) often arise from:

- Structural analogs : Compare with compounds like 1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-substituted ureas, which show divergent target affinities based on substituent electronic effects .

- Assay conditions : Re-evaluate IC50 values under standardized conditions (pH, temperature, co-solvents). For example, DMSO concentration >1% may artifactually reduce activity .

- Orthogonal validation : Confirm initial findings using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional validation .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- Structural elucidation :

- NMR : ¹H/¹³C NMR to confirm the urea linkage (δ 6.5–7.5 ppm for NH protons) and thiophene/indoline aromaticity .

- HRMS : Exact mass determination (error < 2 ppm) to verify molecular formula .

- Purity assessment :

- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Retention time consistency (±0.1 min) indicates batch reproducibility .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Answer:

- Core modifications :

- Replace the hydroxyethyl group with a methoxy or aminoethyl moiety to assess solubility vs. target engagement trade-offs .

- Substitute thiophene-2-ylmethyl with furan-2-ylmethyl to evaluate heterocyclic π-stacking effects on receptor binding .

- Pharmacophore mapping :

- Use molecular docking (e.g., AutoDock Vina) to prioritize substituents that enhance hydrogen bonding with residues in the target enzyme’s active site (e.g., kinase catalytic domains) .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

- Thermal stability : Store at –20°C in amber vials to prevent urea bond hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 14 days) to predict shelf life .

- Solution stability : Avoid aqueous buffers with pH > 8.0, which promote degradation. Use DMSO for stock solutions and dilute into assay media immediately before use .

Advanced: How can computational modeling predict off-target interactions?

Answer:

- Target profiling :

- Perform similarity ensemble approach (SEA) using PubChem BioAssay data to identify high-risk off-targets (e.g., cytochrome P450 isoforms) .

- MD simulations : Simulate binding to hERG channels (50 ns trajectories) to assess cardiotoxicity risks. Analyze RMSD and binding free energy (MM-PBSA) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase Glo) with ATP concentrations near Km values to detect competitive inhibition .

- Cell viability : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle .

Advanced: How can metabolomic studies inform the compound’s mechanism of action?

Answer:

- Untargeted metabolomics : Treat model cells (e.g., HEK293) and analyze via LC-QTOF-MS. Pathway enrichment (KEGG) of altered metabolites (e.g., ATP, NAD+) identifies perturbed pathways .

- Isotope tracing : Use ¹³C-glucose to track glycolytic flux changes, linking compound exposure to metabolic reprogramming .

Notes

- Methodological Rigor : Emphasizes reproducibility via controlled reaction conditions, orthogonal validation, and standardized assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.